molecular formula C23H22N4O3S B298391 4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B298391
M. Wt: 434.5 g/mol
InChI Key: ACOIKUCXCHPSNU-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrrole ring, and finally, the attachment of the benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE: is similar to other compounds containing pyrazole and pyrrole rings, such as:

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H22N4O3S/c1-15-13-18(17(3)26(15)19-9-11-21(12-10-19)31(24,29)30)14-22-16(2)25-27(23(22)28)20-7-5-4-6-8-20/h4-14H,1-3H3,(H2,24,29,30)/b22-14+

InChI Key

ACOIKUCXCHPSNU-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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